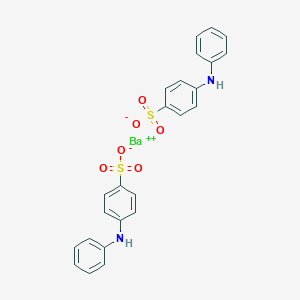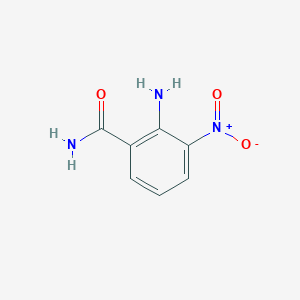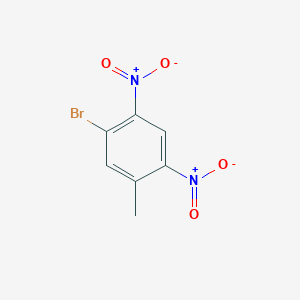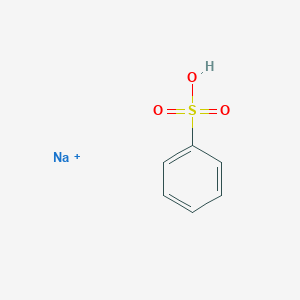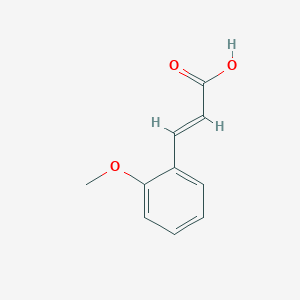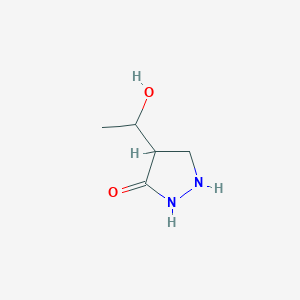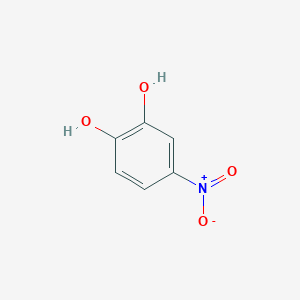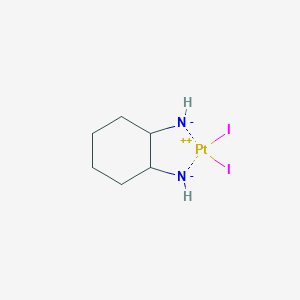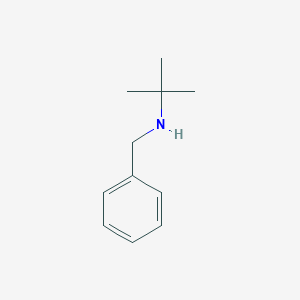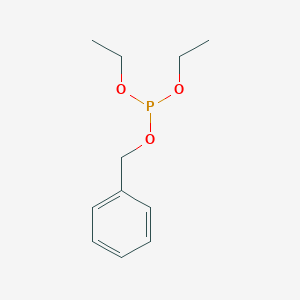
1,8-Naphthalimide
Overview
Description
1,8-Naphthalimide derivatives are a class of compounds that have garnered significant attention due to their diverse applications in the fields of DNA targeting, anticancer therapy, and fluorescent cellular imaging. These compounds have been shown to possess rich photophysical properties, which are highly dependent on the nature and substitution pattern of the aryl ring. This makes them excellent candidates for use as probes, as changes in their spectroscopic properties can be used to monitor their binding to biomolecules and their uptake and location within cells .
Synthesis Analysis
The synthesis of this compound derivatives often involves the functionalization of the naphthalimide core at various positions to achieve desired properties. For instance, novel 1,8-naphthalimides have been synthesized with substitutions at the 3-C position, which have been investigated for their thermal, electrochemical, and luminescence behavior . Additionally, fluorinated 1,8-naphthalimides have been synthesized from acenaphthene, demonstrating good solubility and low LUMO energy levels, making them suitable for use in n-type semiconductors .
Molecular Structure Analysis
The molecular structure of 1,8-naphthalimides can be tailored to exhibit specific electronic transitions and exciton coupling, which are useful for chiral amine recognition . The introduction of various substituents can significantly affect the electronic spectra and luminescence properties of these compounds . X-ray diffraction analysis has been used to confirm the structures of some fluorinated derivatives, revealing different packing models .
Chemical Reactions Analysis
This compound derivatives can undergo various chemical reactions to form complexes with metals or to be used as sensors for ions such as Fe3+. For example, a fluorescent dye with three this compound units exhibited high selectivity to Fe3+ by fluorescence quenching in DMF and showed enhanced fluorescence in the presence of Fe3+ in DMF/H2O mixtures .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their structural modifications. These compounds have been found to possess high thermal stability and can exhibit thermochromism and vapochromism behaviors, as demonstrated by a structurally simple derivative that showed intense blue emission and reversible changes in color with temperature and vapor exposure . The photoluminescence properties of these derivatives can range from blue to green in the solid state and from orange to red in solution, with varying quantum yields .
Scientific Research Applications
Fluorescent Chemosensors
1,8-Naphthalimide is extensively used in analytical, materials, and biochemistry due to its excellent photostability, structural flexibility, high fluorescence quantum yield, and large Stokes shift. It is particularly effective in ion detection, molecular recognition, material applications, and bioimaging (Dong et al., 2020).
DNA Targeting and Anticancer Agents
This compound has seen significant development as a DNA targeting agent, with various derivatives entering clinical trials. Its rich photophysical properties make it ideal for monitoring binding to biomolecules and cellular uptake without co-staining, and it has been explored for applications in photocleavage of nucleic acids and tumor cell destruction (Banerjee et al., 2013).
Anion Sensors
This compound-based chemosensors are critical in developing anion sensors, displaying long-wavelength absorption and emission. They are used in various systems, including organic and aqueous solutions, and have potential applications in sensing small biomolecules and polyanions like DNA (Duke et al., 2010).
Cation Chemosensors
These derivatives are also prominent in designing optical chemosensors for metal cations and protons. Their spectral characteristics change upon complex formation, making them suitable for detecting heavy and transition metal cations and developing ratiometric optical probes (Panchenko et al., 2014).
Fluorescent Probes
This compound derivatives have been developed as ratiometric sensors for specific ions, demonstrating significant changes in optical and fluorescence spectral behavior. They also prove useful in cellular imaging (Li et al., 2016).
DNA Intercalators
Naphthalimide derivatives, known for their intercalation with DNA, have shown potential as anticancer drugs due to their ability to inhibit topoisomerase I/II, induce photoinduced DNA damage, and other related mechanisms (Tandon et al., 2017; Tomczyk & Walczak, 2018).
Organelle Labelling
These compounds have also been used in organelle labeling, particularly for lipid droplets in cancer and normal cells, due to their high fluorescence quantum yields and excellent photostability (Ni et al., 2020).
Bioorthogonal Imaging
This compound-based fluorogenic sydnones have been designed as bioorthogonal probes for imaging in live cells, demonstrating significant fluorescence enhancement after reacting with strained cyclooctynes (Shao et al., 2019).
Electronic and Optical Applications
These derivatives are used in optoelectronic devices, including organic light-emitting diodes and solar cells, due to their diverse optical and fluorescence properties. The substituents on the this compound unit significantly affect these properties (Gudeika, 2020).
Enzyme Activity Analysis
This compound esters have been used to develop assays for analyzing lipase and esterase activity, thanks to their cell-permeable nature, fluorescent properties, and ability to target specific cellular locations (Nalder et al., 2016).
Charge-Transfer Complexes
The compound's charge-transfer complexes have been studied for their spectroscopic and fluorescence properties, making them valuable in biology, medicine, and industry (Refat et al., 2015).
Photophysical Properties
Extensive research has been conducted on the photophysical characteristics of this compound derivatives, assessing their potential as fluorosensors for metal cations and protons (Grabchev et al., 2008; Pardo et al., 1987).
Synthesis and Properties
The synthesis of various this compound derivatives and their properties have been studied for potential applications in dyeing and fluorescence (Konstantinova et al., 2000).
Spectroscopic Investigation
Research on this compound photoactive core derivatives has provided insights into their optical properties and applications in organic electronics and cell imaging (Dangalov et al., 2016; Korzec et al., 2021).
Phosphorescent Organic LEDs
This compound derivatives have been explored in phosphorescent organic light emitting diodes, showing potential in dopant, exciplex, and host emission interplay (Kolosov et al., 2002).
pH and Viscosity Sensing
A novel, highly water-soluble this compound rotor has been developed for pH and viscosity sensing, illustrating its potential as a sensing material in aqueous solutions (Bakov et al., 2022).
Spectroscopic and Photochemical Properties
The impact of different substituents on the spectroscopic and photochemical properties of naphthalimide derivatives has been examined, highlighting the significance of amino groups for enhanced properties (Grabtchev et al., 1996).
Mechanism of Action
Target of Action
1,8-Naphthalimide (NI) primarily targets DNA . It is a potent DNA intercalator, meaning it can insert itself between the base pairs of the DNA helix . This property makes it a prime candidate for various applications in the medical and biological fields .
Mode of Action
The interaction of this compound with its target involves a process called intercalation . Intercalation is when a molecule inserts itself between the base pairs of the DNA helix. This can cause changes in the DNA structure, affecting its function . Moreover, this compound derivatives have been found to induce DNA damage and autophagic cell death in certain cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA function . By intercalating into the DNA, it can disrupt normal DNA processes, such as replication and transcription . This disruption can lead to cell death, particularly in cancer cells . Additionally, this compound derivatives can generate semi-stable radical anion species via photo-induced electron transfer from a carboxy group .
Pharmacokinetics
It is known that the poor pharmacokinetics, side effects, and particularly the rapid emergence of drug resistance compromise the efficiency of clinically used anticancer drugs . Therefore, the discovery of novel and effective drugs, such as this compound, is still an extremely primary mission .
Result of Action
The result of this compound’s action is primarily the induction of cell death . This is particularly true in cancer cells, where it can cause DNA damage and autophagic cell death . This makes it a promising candidate for use as an anticancer agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its photophysical properties, which include absorption, dichroism, and fluorescence, can be used to monitor its binding to biomolecules . These properties are highly dependent on the nature and the substitution pattern of the aryl ring . Moreover, its fluorescence emission wavelength can be notably interfered with by autofluorescence in living cells, significantly limiting their bio-applications . Certain derivatives of this compound show a long emission wavelength around 600 nm and high solubility in polar solvents , which could potentially overcome these limitations.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,8-Naphthalimide plays a significant role in biochemical reactions, particularly in the detection and monitoring of specific anions and biomolecules. It interacts with various enzymes, proteins, and other biomolecules through mechanisms such as electron transfer and photo-induced electron transfer. For example, this compound derivatives have been shown to interact with DNA via intercalation, making them useful as DNA-targeting agents . Additionally, these compounds can form radical anions through photo-induced electron transfer, which can be stabilized by specific substituents on the naphthalene ring .
Cellular Effects
This compound and its derivatives exhibit various effects on different cell types and cellular processes. These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have been used as fluorescent cellular imaging agents, allowing researchers to monitor cellular processes and visualize subcellular compartments . Moreover, these compounds have shown potential as anticancer agents by targeting DNA and inducing cytotoxic effects in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. These compounds can bind to biomolecules, such as DNA, through intercalation, which disrupts the DNA structure and affects its function . Additionally, this compound derivatives can inhibit or activate enzymes by binding to their active sites or interacting with cofactors. The photo-induced electron transfer mechanism also plays a crucial role in the compound’s activity, leading to the formation of radical anions that can participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. These compounds generally exhibit high stability and photostability, making them suitable for long-term studies . Their effects on cellular function may vary depending on the experimental conditions and the specific derivatives used. Long-term studies have shown that this compound derivatives can maintain their fluorescence properties and continue to interact with target biomolecules over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, these compounds can effectively target specific biomolecules and exhibit minimal toxicity. At high doses, they may cause adverse effects, such as cytotoxicity and tissue damage . It is essential to determine the optimal dosage for each application to minimize potential side effects and maximize the compound’s efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These compounds can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes . For example, this compound derivatives have been shown to interfere with DNA synthesis by inhibiting topoisomerase activity, leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These compounds can be taken up by cells through passive diffusion or active transport mechanisms, depending on their chemical structure and properties . Once inside the cells, this compound derivatives can localize to specific compartments, such as the nucleus or mitochondria, where they exert their effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. These compounds can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, this compound derivatives have been used to visualize subcellular structures, such as chloroplasts and vacuoles, in plant cells . The localization of these compounds within specific organelles can enhance their efficacy as imaging agents and therapeutic agents.
properties
IUPAC Name |
benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHABGPPCLHLLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044731 | |
| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81-83-4 | |
| Record name | Naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,8-dicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI0TV19GBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,8-Naphthalimide?
A1: The molecular formula of this compound is C12H7NO2, and its molecular weight is 197.19 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A: 1,8-Naphthalimides are characterized by their distinct spectroscopic properties. They typically exhibit UV/vis absorption maxima in the range of 350-400 nm and fluorescence emission maxima in the range of 450-550 nm, often with large Stokes shifts []. These properties are sensitive to substituents and the surrounding environment, making them valuable as fluorescent probes. [, ]
Q3: How do structural modifications of this compound affect its fluorescence properties?
A: Substituents on the naphthalene ring, particularly at the 4-position, significantly influence the electronic structure and thus the fluorescence properties of 1,8-Naphthalimides. Electron-donating groups generally induce bathochromic shifts (shifts to longer wavelengths) in both absorption and emission spectra, while electron-withdrawing groups have the opposite effect []. Furthermore, incorporating bulky substituents can lead to enhanced fluorescence by restricting internal rotations and reducing non-radiative decay pathways [].
Q4: How does the position of the substituent on the this compound core influence its interaction with DNA?
A: Research has shown that the position of substituents on the this compound core can significantly impact its DNA-binding affinity and mode of interaction. For instance, a meta arrangement of a bipyridine ligand connected to the this compound was found to enhance DNA binding compared to a para arrangement, likely due to a cleft-like structure that complements the DNA helix. []
Q5: How do structural changes to the this compound scaffold impact its activity as a histone deacetylase (HDAC) inhibitor?
A: Studies on 3-amido-1,8-naphthalimides, synthesized using direct Buchwald–Hartwig amidation, revealed that incorporating different amide substituents at the 3-position significantly influenced their potency as HDAC inhibitors. Notably, some of these novel compounds displayed higher activity against specific HDAC isoforms, including HDAC6, compared to the parent compound Scriptaid. []
Q6: How do this compound derivatives behave in thin films?
A: Amphiphilic this compound derivatives, synthesized by incorporating long alkyl chains, have been successfully integrated into thin films using the Langmuir-Blodgett (LB) technique []. These films exhibit interesting photophysical properties, including energy transfer processes that can be modulated by varying the distance between donor and acceptor layers within the LB film [].
Q7: How have computational methods been used to study this compound derivatives?
A: Computational chemistry plays a crucial role in understanding the structure-property relationships of 1,8-Naphthalimides. Density functional theory (DFT) calculations, often coupled with polarizable continuum models (PCMs), have been employed to predict and interpret their electronic structures, absorption and emission spectra, and other photophysical properties. [, ] These calculations provide valuable insights into the effects of substituents and the surrounding environment on the molecular properties of 1,8-Naphthalimides.
Q8: What are the applications of 1,8-Naphthalimides as fluorescent probes?
A: 1,8-Naphthalimides are widely used as fluorescent probes for various applications, including the detection of metal ions like Cu2+, Co2+ [], anions like F−, and CN− [], and biomolecules like DNA []. Their sensitivity to the microenvironment, high fluorescence quantum yields, and large Stokes shifts make them attractive for developing sensitive and selective fluorescent sensors. [, ]
Q9: Can 1,8-Naphthalimides be used in material science?
A: Yes, this compound derivatives have been incorporated into polymers, such as polystyrene, to impart fluorescent properties []. These polymers have potential applications in optoelectronic devices, light-emitting diodes, and fluorescent sensors [].
Q10: Are there any applications of 1,8-Naphthalimides in biological systems?
A: Research indicates that certain this compound derivatives can be used as photodynamic therapy agents for cancer treatment []. Additionally, some derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

